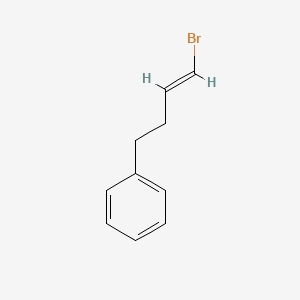

((E)-4-Bromo-but-3-enyl)-benzene

Description

Contextualization of Allylic Halides and Styrenyl Systems in Synthetic Chemistry

Allylic halides are a cornerstone of organic synthesis, prized for their enhanced reactivity in both nucleophilic substitution and cross-coupling reactions. acs.orgchemicalbook.com The carbon-halogen bond in an allylic system is activated by the adjacent double bond, facilitating its cleavage and the subsequent formation of new bonds. This heightened reactivity stems from the stability of the intermediate allylic carbocation or radical, which is resonance-stabilized. Allylic bromides, in particular, offer a good balance of reactivity and stability for many synthetic applications. They are widely used as alkylating agents for a variety of nucleophiles, including carbanions, amines, and alkoxides, to introduce the versatile allyl group into molecules. chemicalbook.com Furthermore, allylic halides are excellent partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.comacs.orgrsc.org

Styrenyl systems, characterized by a vinyl group attached to a benzene (B151609) ring, are also of fundamental importance in synthetic chemistry. google.com The styrene (B11656) motif is a common structural element in a vast number of natural products and biologically active compounds. The double bond of the styrenyl group can participate in a wide range of reactions, including additions, cycloadditions, and polymerizations. The aromatic ring, in turn, can be functionalized through electrophilic aromatic substitution or other modern cross-coupling methodologies, allowing for the synthesis of a diverse array of substituted styrene derivatives. chemicalbook.comacs.org The electronic communication between the phenyl ring and the double bond influences the reactivity of both moieties, offering unique opportunities for selective transformations. acs.orgrsc.org

Significance of (E)-Configured Double Bonds in Stereoselective Transformations

The stereochemistry of a molecule is crucial in determining its biological activity and material properties. The (E)-configuration of the double bond in ((E)-4-Bromo-but-3-enyl)-benzene imparts a defined three-dimensional geometry to the molecule. In stereoselective transformations, the ability to control the geometry of double bonds is a key challenge and a major area of research. rsc.orgacs.orgorganic-chemistry.org The synthesis of a specific stereoisomer, such as the (E)-isomer, is often desired to achieve a particular biological effect or to control the architecture of a polymeric material. Reactions involving (E)-configured double bonds can proceed with high stereospecificity, meaning the stereochemistry of the starting material is directly translated into the product. This is particularly important in the synthesis of complex molecules with multiple stereocenters, where controlling the relative and absolute stereochemistry is essential.

The (E)-geometry of the double bond in the target molecule can influence the stereochemical outcome of subsequent reactions at the allylic position or the double bond itself. For instance, in certain transition metal-catalyzed allylic substitution reactions, the stereochemistry of the product can be dependent on the geometry of the starting allylic halide.

Rationale for Research Focus on this compound

The research focus on this compound stems from its potential as a trifunctional synthetic building block. The presence of a reactive allylic bromide allows for a wide range of nucleophilic substitutions and cross-coupling reactions. The styrenyl moiety provides a handle for further functionalization of the aromatic ring and participation in various addition and polymerization reactions. nih.gov Crucially, the defined (E)-stereochemistry of the double bond offers the potential for stereocontrolled synthesis, a critical aspect of modern drug discovery and materials science.

The combination of these three features in a single molecule suggests its utility in diversity-oriented synthesis, where a common starting material can be elaborated into a wide variety of complex and structurally diverse products. For example, the bromine atom can be displaced by a nucleophile, the double bond can be subjected to various addition reactions, and the aromatic ring can be functionalized, all in a potentially stereocontrolled manner. This versatility makes this compound a highly attractive, albeit under-explored, target for synthetic chemists.

A plausible synthetic route to this compound could involve the stereoselective synthesis of the corresponding (E)-allylic alcohol, followed by a bromination reaction that preserves the double bond geometry. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction could be employed to establish the (E)-double bond, followed by a mild bromination using a reagent like N-bromosuccinimide (NBS) or phosphorus tribromide. organic-chemistry.orgtandfonline.com

The potential applications of this compound are vast. It could serve as a key intermediate in the synthesis of biologically active molecules containing a 4-phenyl-1-butene (B1585249) core structure. chemicalbook.comacs.orgchemicalbook.comorgsyn.org Furthermore, its ability to participate in polymerization reactions could lead to the development of novel polymers with specific stereochemical and electronic properties. The exploration of the reactivity and synthetic utility of this compound is therefore a worthwhile endeavor, promising to expand the toolbox of synthetic organic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

[(E)-4-bromobut-3-enyl]benzene |

InChI |

InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+ |

InChI Key |

PJXCOCMLSWOVEF-WEVVVXLNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C=C/Br |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CBr |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of E 4 Bromo but 3 Enyl Benzene

Strategies for Carbon-Bromine Bond Formation

These methods begin with a precursor molecule that already contains the necessary C10 carbon skeleton and focus on the regioselective introduction of the bromine atom at the terminal position.

Hydrobromination of a conjugated diene system represents a classical approach to forming an allyl bromide. For the synthesis of ((E)-4-Bromo-but-3-enyl)-benzene, a suitable precursor would be (E)-1-phenyl-1,3-butadiene. The addition of hydrogen bromide (HBr) to this conjugated system can proceed via two pathways: 1,2-addition and 1,4-addition.

The reaction mechanism involves the protonation of the diene to form a resonance-stabilized allylic carbocation. The subsequent attack by the bromide ion can occur at either of the two electrophilic carbons. The ratio of the resulting 1,2-adduct and 1,4-adduct is highly dependent on the reaction conditions.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product as it proceeds through a lower energy transition state.

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, allowing the products to equilibrate. This condition typically favors the formation of the more stable alkene, which is often the 1,4-addition product. In this case, the 1,4-adduct corresponds to the desired this compound.

| Condition | Favored Product | Rationale |

| Low Temperature | 1,2-Addition Product | Lower activation energy for bromide attack at the secondary carbocation. |

| High Temperature | 1,4-Addition Product | Formation of the more substituted and thermodynamically stable internal double bond. |

A reliable and common method for synthesizing alkyl halides is the substitution reaction of the corresponding alcohol. In this context, this compound can be prepared from its alcohol precursor, (E)-4-phenylbut-3-en-1-ol. Several standard reagents can effect this transformation:

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides. The reaction typically proceeds with high yield and minimal rearrangement.

Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide is another effective reagent for this conversion.

Hydrogen Bromide (HBr): Concentrated aqueous HBr can also be used, often under heating, to convert the alcohol to the bromide via an Sₙ2 mechanism for a primary alcohol like this precursor.

The choice of reagent can be influenced by the desired reaction conditions and the presence of other functional groups in the molecule.

Free-radical bromination involves the substitution of a hydrogen atom with a bromine atom via a radical chain mechanism. sci-hub.se While elemental bromine (Br₂) can be used for radical bromination, particularly at high temperatures or with UV light initiation, this method often suffers from a lack of selectivity. sci-hub.se For a precursor like (E)-but-1-enylbenzene, radical bromination could potentially occur at the allylic position, the benzylic position, or even add across the double bond, leading to a complex mixture of products. Due to this poor regioselectivity, it is generally not the preferred method for synthesizing a specific isomer like this compound.

Allylic bromination is a highly valuable synthetic transformation that allows for the selective bromination at the carbon atom adjacent to a double bond. youtube.com The reagent of choice for this reaction is N-Bromosuccinimide (NBS). chadsprep.com This method avoids the high concentrations of Br₂ and HBr that lead to competing electrophilic addition reactions across the alkene. chadsprep.comchemistrysteps.com

For the synthesis of this compound, a suitable precursor would be (E)-1-phenylbut-2-ene. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as benzoyl peroxide (BPO) or light (hν).

The mechanism proceeds through three key stages:

Initiation: Homolytic cleavage of the N-Br bond in NBS, or the initiator, generates a small number of bromine radicals. youtube.com

Propagation: A bromine radical abstracts an allylic hydrogen from the precursor, forming a resonance-stabilized allylic radical and HBr. youtube.com This HBr then reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂). youtube.com This Br₂ is then captured by the allylic radical to form the desired product and another bromine radical, which continues the chain. chemistrysteps.comyoutube.com

Termination: The reaction ceases when two radicals combine.

The key to the success of NBS is that it maintains a very low concentration of Br₂, which favors the radical substitution pathway over electrophilic addition. chadsprep.com

| Reagent | Initiator | Solvent | Purpose |

| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | CCl₄ | Provides a low, constant concentration of Br₂ for selective allylic substitution. |

Approaches for Carbon-Carbon Bond Construction

This synthetic strategy involves forming the carbon skeleton of the target molecule, often by creating the bond that connects the phenyl ring to the butenyl chain.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction used to form a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov This reaction is particularly well-suited for the synthesis of styrenyl compounds and generally exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

A plausible Heck reaction pathway to synthesize this compound would involve the coupling of bromobenzene (B47551) with 4-bromo-1-butene. The reaction requires a palladium catalyst, a base, and typically a phosphine (B1218219) ligand.

The catalytic cycle involves several key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (bromobenzene) to form a Pd(II) complex.

Migratory Insertion: The alkene (4-bromo-1-butene) coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond.

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

A variety of catalysts, ligands, and bases can be employed to optimize the reaction, with conditions often tailored to the specific substrates.

| Component | Example(s) | Function |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | The active catalyst for the cross-coupling. |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium catalyst and influences reactivity. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr formed during the reaction and aids in catalyst regeneration. |

| Solvent | DMF, Acetonitrile, Toluene | Provides the medium for the reaction. |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Butenyl Chain Elaboration

Olefination reactions are cornerstone methods for creating carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions, in particular, are pivotal for elaborating the butenyl chain of the target compound.

The Wittig Reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a plausible route involves the reaction of cinnamaldehyde with a phosphorus ylide derived from a 2-bromoethyltriphenylphosphonium salt. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org While versatile, controlling the stereoselectivity of the Wittig reaction can be challenging, often yielding a mixture of (E) and (Z) isomers depending on the nature of the ylide and the reaction conditions. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages, most notably excellent (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The general mechanism begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. nrochemistry.com This carbanion then undergoes nucleophilic addition to an aldehyde (such as cinnamaldehyde) to form an intermediate that eliminates a dialkylphosphate salt, yielding the alkene. wikipedia.org The thermodynamic stability of the intermediates generally favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com The water-soluble nature of the phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.orgalfa-chemistry.com

| Reaction | Key Reagents | Primary Product | Key Advantage |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Alkene, Triphenylphosphine Oxide | Broad substrate scope masterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Predominantly (E)-Alkene, Dialkylphosphate Salt | High (E)-stereoselectivity, easier byproduct removal wikipedia.orgalfa-chemistry.com |

Grignard and Organolithium Reagent Mediated Additions and Substitutions

Organometallic compounds, specifically Grignard and organolithium reagents, are powerful tools in synthetic chemistry due to their potent nucleophilicity and basicity. wikipedia.orglibretexts.org

Grignard reagents (R-MgX) are formed by reacting an alkyl or aryl halide with magnesium metal. masterorganicchemistry.comchemguide.co.uk They are excellent nucleophiles that readily add to electrophilic carbonyl groups. masterorganicchemistry.commasterorganicchemistry.com A potential synthetic route to a precursor for this compound could involve the 1,2-addition of a vinyl Grignard reagent to phenylacetaldehyde. This would form an allylic alcohol, which could then be subjected to a substitution reaction to replace the hydroxyl group with bromine. The stereochemistry of the double bond would need to be controlled in a subsequent step. Alternatively, Grignard reagents can open epoxides, providing another avenue for carbon-carbon bond formation. organic-chemistry.org

Organolithium reagents (R-Li) are even more reactive and basic than their Grignard counterparts. wikipedia.orgfishersci.fr These reagents are typically prepared by the reaction of an alkyl halide with lithium metal or through metal-halogen exchange. wikipedia.orgfishersci.fr Similar to Grignard reagents, they can add to carbonyls or participate in substitution reactions. wikipedia.orglibretexts.org For instance, an allyl lithium species could react with a suitable electrophile to construct the carbon backbone. The high reactivity of organolithium reagents requires careful control of reaction conditions, often at very low temperatures, to avoid side reactions. wikipedia.org

Ring-Opening Reactions with Bromine-Containing Nucleophiles

The formation of the target compound can also be achieved through the ring-opening of cyclic precursors. This strategy is particularly useful for installing the bromo and hydroxyl functionalities in a controlled manner.

A common approach involves the use of epoxides. The reaction of an alkene with an oxidizing agent forms an epoxide, a three-membered ring containing an oxygen atom. This strained ring is susceptible to nucleophilic attack. chemistrysteps.com In the context of synthesizing a precursor, a phenyl-substituted vinyl epoxide could be opened by a bromine-containing nucleophile. The reaction of alkenes with bromine in the presence of water, for example, proceeds through a cyclic bromonium ion intermediate. chemistrysteps.comlibretexts.org The subsequent nucleophilic attack by water occurs with anti-stereochemistry. chemistrysteps.commasterorganicchemistry.com If a bromide ion acts as the nucleophile to open a cyclic intermediate like an epoxide or a bromonium ion, it can lead to the formation of a vicinal dibromide or a bromo-alcohol, which can then be further manipulated to yield the desired this compound. chemistrysteps.comorganic-chemistry.org

Stereocontrol in the Synthesis of the (E)-Double Bond

Achieving high stereoselectivity for the (E)-double bond is a critical aspect of synthesizing this compound. Several methods are available to control the geometry of the newly formed alkene.

Catalytic Systems for Stereoselective Olefin Synthesis

Modern organic synthesis increasingly relies on catalytic systems to control the stereochemical outcome of reactions. While the HWE reaction inherently favors the (E)-isomer, specific catalytic methods can further enhance this selectivity or provide stereocontrol in other types of reactions. nrochemistry.comrsc.org

Olefin metathesis is a powerful reaction for the formation of double bonds, and specific catalysts have been developed to control the stereoselectivity. duke.edu Ruthenium, Molybdenum, and Tungsten-based catalysts can be designed to favor the formation of either (E) or (Z) alkenes. duke.edu For the synthesis of this compound, a cross-metathesis reaction between styrene (B11656) and 4-bromo-1-butene using an E-selective catalyst could be a viable approach.

Furthermore, catalyst control has been demonstrated in other olefination reactions like the Barton-Kellogg olefination, where rhodium catalysts have been used to achieve high enantio- and diastereocontrol, providing access to specific stereoisomers. nih.govresearchgate.net Copper-catalyzed hydroalkylation of terminal alkynes has also emerged as a method for the stereospecific synthesis of E-alkenes. nih.gov

Directed Stereoselective Functionalization of Precursors

The stereochemical outcome of a reaction can often be controlled by the existing stereochemistry of the starting material or by the presence of directing groups. A reaction where the stereochemistry of the product is dependent on the stereochemistry of the starting material is known as a stereospecific reaction. khanacademy.orgmasterorganicchemistry.com

For example, in an elimination reaction to form the double bond, the stereochemistry of the leaving groups in the precursor can dictate the geometry of the resulting alkene. An E2 elimination reaction, for instance, requires an anti-periplanar arrangement of the proton being abstracted and the leaving group, which can lock in the stereochemistry of the final product. khanacademy.org By carefully designing a precursor with the correct stereocenters, one can direct the formation of the (E)-double bond. Similarly, functional groups like hydroxyls can direct catalytic reagents to a specific face of a molecule, thereby controlling the stereochemistry of additions or other transformations.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and stereoselectivity of the synthesis requires careful optimization of various reaction parameters. Factors such as the choice of solvent, base, temperature, and reagent stoichiometry can have a profound impact on the outcome of the reaction. researchgate.netplos.org

For HWE reactions, the choice of base (e.g., NaH, NaOMe, BuLi) and solvent (e.g., THF, DME) can influence the E/Z ratio. organic-chemistry.orgalfa-chemistry.com Modifications such as the Masamune-Roush conditions, which utilize LiCl and an amine base, are effective for base-sensitive substrates. alfa-chemistry.com

The table below illustrates a hypothetical optimization study for a Horner-Wadsworth-Emmons reaction to synthesize this compound from cinnamaldehyde and a bromo-functionalized phosphonate.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

| 1 | NaH | THF | 25 | 12 | 75 | 90:10 |

| 2 | NaOMe | MeOH | 25 | 12 | 72 | 88:12 |

| 3 | K₂CO₃ | THF/H₂O | 25 | 2 | 68 | 92:8 |

| 4 | DBU/LiCl | Acetonitrile | 0 | 6 | 85 | >95:5 |

| 5 | n-BuLi | THF | -78 to 25 | 4 | 81 | 94:6 |

This table is illustrative and based on general principles of HWE reaction optimization.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the synthesis of this compound via allylic bromination as it directly influences the reaction pathway. The primary goal is to promote the free-radical substitution mechanism while suppressing the competing ionic addition of bromine across the alkene double bond.

Non-polar, aprotic solvents are overwhelmingly favored for this transformation. Carbon tetrachloride (CCl₄) is the traditional solvent of choice for Wohl-Ziegler reactions due to its inertness under radical conditions and its poor solubility for N-bromosuccinimide (NBS) and the succinimide byproduct. organic-chemistry.org This low solubility helps maintain the very low concentration of molecular bromine (Br₂) required for the radical chain reaction to dominate. masterorganicchemistry.com However, due to toxicity and environmental concerns, other solvents have been explored. organic-chemistry.org Dichloromethane (B109758) has been shown to be an effective solvent for benzylic brominations. gla.ac.uk Acetonitrile can also be used, though many other solvents are unsuitable as they can react with NBS. organic-chemistry.org

Conversely, the use of polar or protic solvents is detrimental to the desired outcome. In the presence of water or alcohols, NBS can form bromohydrins via an electrophilic addition pathway, significantly reducing the yield of the target allylic bromide. masterorganicchemistry.com Similarly, polar solvents like dimethylformamide (DMF) can promote ionic pathways. wikipedia.org

The following table summarizes the general effect of solvent choice on the outcome of bromination with NBS:

| Solvent Type | Predominant Reaction Pathway | Typical Outcome |

| Non-Polar Aprotic | Free-Radical Substitution | Desired Allylic/Benzylic Bromide |

| (e.g., CCl₄, CH₂Cl₂, Cyclohexane) | High yield of substitution product | |

| Polar Protic / Aqueous | Electrophilic Addition | Formation of Bromohydrins and other adducts |

| (e.g., H₂O, DMSO, Alcohols) | Low to negligible yield of allylic bromide | |

| Polar Aprotic | Can favor ionic pathways | Variable, potential for side reactions |

| (e.g., DMF, Acetonitrile) | Acetonitrile is sometimes a suitable alternative to CCl₄ |

Temperature and Pressure Influences on Reaction Outcomes

Temperature plays a crucial role in initiating the reaction and controlling the selectivity between allylic substitution and electrophilic addition. The Wohl-Ziegler reaction requires initiation, which can be achieved either thermally (by heating) or photochemically (with UV light). mychemblog.com Typically, the reaction is conducted at the boiling point of the chosen solvent, such as carbon tetrachloride (77 °C), often under reflux. wikipedia.org

Higher temperatures favor the desired radical substitution reaction. masterorganicchemistry.com This is because the activation energy for the homolytic cleavage of the bromine molecule to form bromine radicals is readily achieved at elevated temperatures. Furthermore, radical substitution is entropically favored over addition at higher temperatures. libretexts.org Conversely, lower temperatures favor the ionic electrophilic addition of bromine across the double bond, which is a significant competing side reaction. masterorganicchemistry.com

Pressure is not a significant variable in the Wohl-Ziegler bromination and reactions are conducted at atmospheric pressure. There is no indication in the literature that altering the pressure provides any synthetic advantage for this class of reaction.

The general influence of temperature on the reaction outcome is outlined below:

| Temperature | Favored Reaction Pathway | Product Selectivity |

| High | Radical Substitution | High selectivity for the allylic bromination product |

| (e.g., Reflux) | ||

| Low | Electrophilic Addition | Increased formation of dibromo-addition side products |

| (e.g., Room Temp. or below) |

Catalyst Loading and Ligand Design for Improved Performance

The term "catalyst" in the context of the standard Wohl-Ziegler reaction refers to a radical initiator rather than a traditional transition-metal catalyst. Therefore, the concepts of catalyst loading and ligand design are interpreted differently. The reaction is a free-radical chain process that, once initiated, propagates until termination. mychemblog.com

Initiation Method and "Loading" : Initiation is achieved by introducing a source of radicals into the reaction mixture. This can be done photochemically with a UV lamp or thermally with a chemical initiator. commonorganicchemistry.com Common chemical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). mychemblog.com

The "loading" of these chemical initiators is substoichiometric, typically in the range of 1-10 mol%, as only a small amount is needed to start the radical chain reaction. The efficiency of the reaction can be sensitive to the amount of initiator used; a screening of initiator loading in a similar benzylic bromination showed that varying the equivalence of BPO had a significant impact on yield. acs.org Photochemical initiation using lamps eliminates the need for a chemical initiator and can sometimes lead to cleaner reactions and higher yields. gla.ac.uk

The table below compares common initiation methods for the Wohl-Ziegler reaction:

| Initiation Method | "Catalyst" / Source | Typical "Loading" / Condition | Advantages | Disadvantages |

| Thermal Initiation | AIBN or Benzoyl Peroxide | 1-10 mol% | Simple experimental setup (heating) | Potential for initiator-derived impurities |

| Photochemical Initiation | UV Light / Tungsten Lamp | Irradiation | Cleaner reaction, avoids chemical initiator residues | Requires specialized photochemical equipment |

Ligand Design : Ligand design is not applicable to the classic Wohl-Ziegler reaction as it does not involve a metal-ligand catalytic cycle. The reactivity and selectivity are governed by the stability of the free-radical intermediate and the reaction conditions (solvent, temperature, low Br₂ concentration), not by the electronic or steric properties of a ligand. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of E 4 Bromo but 3 Enyl Benzene

Nucleophilic Substitution Reactions at the Benzylic/Allylic Position

The carbon atom bonded to the bromine in ((E)-4-bromo-but-3-enyl)-benzene is both allylic and benzylic in nature. This dual character significantly influences its reactivity in nucleophilic substitution reactions, allowing for both S(_N)1 and S(_N)2 pathways to occur.

S(_N)1 and S(_N)2 Reaction Pathways

The competition between S(_N)1 and S(_N)2 mechanisms is a key feature of the reactivity of allylic and benzylic halides. glasp.coyoutube.com The S(_N)2 pathway involves a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This mechanism is favored by strong nucleophiles and in less polar solvents. stackexchange.com

Conversely, the S(_N)1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The stability of the resulting carbocation is a crucial factor for the S(_N)1 pathway. In the case of this compound, the carbocation formed would be stabilized by resonance with both the adjacent double bond (allylic stabilization) and the benzene (B151609) ring (benzylic stabilization). This high degree of stabilization makes the S(_N)1 pathway particularly favorable, especially with weak nucleophiles and in polar, protic solvents that can solvate the ions. glasp.costackexchange.com

It is important to note that for primary and secondary allylic or benzylic halides, the S(_N)2 reaction can be competitive, especially with a strong, unhindered nucleophile. youtube.com However, the resonance-stabilized carbocation in the S(_N)1 pathway often makes it the dominant mechanism. stackexchange.comreddit.com

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of the substitution product is directly linked to the operative mechanism. An S(_N)2 reaction proceeds with an inversion of configuration at the stereocenter. The nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome.

In contrast, an S(_N)1 reaction typically leads to a mixture of enantiomers, or racemization, if the carbon atom is a stereocenter. The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability. However, in some cases, ion pairing between the carbocation and the departed leaving group can slightly favor attack from the side opposite to the leaving group, resulting in a slight excess of the inversion product.

Influence of Leaving Group and Nucleophile Characteristics

The nature of both the leaving group and the nucleophile plays a critical role in determining the reaction pathway and rate. Bromine is a good leaving group due to the relatively weak carbon-bromine bond and the stability of the bromide ion once it has departed.

The strength of the nucleophile is a key determinant of the mechanism. Strong nucleophiles, such as hydroxide (B78521) or alkoxides, tend to favor the S(_N)2 pathway as they are more likely to attack the electrophilic carbon directly. glasp.co Weak nucleophiles, like water or alcohols, are less reactive and favor the S(_N)1 pathway, which relies on the formation of the more reactive carbocation intermediate. glasp.coyoutube.com

| Reaction Condition | Favored Pathway | Typical Nucleophile | Solvent |

| Strong Nucleophile | S(_N)2 | RO⁻, OH⁻, CN⁻ | Aprotic (e.g., Acetone) |

| Weak Nucleophile | S(_N)1 | H₂O, ROH | Protic (e.g., Ethanol/Water) |

| Good Leaving Group | Both | - | - |

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. This leads to electrophilic addition reactions, where the pi bond is broken and two new sigma bonds are formed. libretexts.org

Halogenation Reactions (e.g., Bromine Addition)

The addition of halogens, such as bromine (Br₂), across the double bond is a classic example of an electrophilic addition reaction. The reaction proceeds through a cyclic bromonium ion intermediate. The approaching bromine molecule is polarized by the electron-rich double bond, leading to an electrophilic attack. This results in the formation of a three-membered ring containing a positively charged bromine atom. The second bromide ion, formed in the initial step, then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the ring. This anti-addition results in the formation of a vicinal dibromide with a specific trans stereochemistry.

In contrast to the electrophilic substitution of benzene, the halogenation of an alkene does not typically require a Lewis acid catalyst. libretexts.orgchemguide.co.uklibretexts.orgyoutube.com The alkene itself is sufficiently nucleophilic to react with the halogen.

Hydrohalogenation and Hydration Reactions

The addition of hydrogen halides (H-X), such as HBr or HCl, to the alkene follows Markovnikov's rule. The first step involves the electrophilic attack of the hydrogen atom of the H-X on the double bond to form the more stable carbocation. In the case of this compound, the proton will add to the carbon atom that is further from the benzene ring (C3), placing the positive charge on the carbon atom adjacent to the ring (C4). This carbocation is stabilized by resonance with the benzene ring (benzylic stabilization). The halide ion (X⁻) then acts as a nucleophile and attacks the carbocation to form the final product.

Hydration, the addition of water across the double bond, is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism is similar to hydrohalogenation, where the initial step is the protonation of the double bond to form the more stable carbocation, followed by the nucleophilic attack of a water molecule. A final deprotonation step yields the alcohol. The regioselectivity also follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon atom of the original double bond.

| Reactant | Reagent(s) | Product Type | Key Intermediate |

| Alkene | Br₂ | Vicinal Dibromide | Cyclic Bromonium Ion |

| Alkene | HBr | Alkyl Halide | Benzylic Carbocation |

| Alkene | H₂O, H₂SO₄ | Alcohol | Benzylic Carbocation |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond in this compound is susceptible to oxidation, leading to the formation of epoxides and diols. These reactions are fundamental in organic synthesis for introducing oxygenated functional groups.

Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered ring known as an epoxide. This transformation can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a common reagent. youtube.com The reaction is concerted, meaning the new C-O bonds form simultaneously as the alkene's pi bond breaks. youtube.comlibretexts.org For substituted alkenes like this compound, epoxidation with reagents like mCPBA is expected to proceed smoothly. The reactivity of alkenes in epoxidation reactions generally increases with substitution, making the disubstituted double bond in the target molecule a good candidate for this transformation. libretexts.org

Research on phenyl-substituted alkenes has shown that they are readily converted to their corresponding epoxides. researchgate.net For instance, continuous-flow epoxidation using hydrogen peroxide and a titanium silicalite-1 (TS-1) catalyst has been effective for the epoxidation of 4-phenyl-1-butene (B1585249). researchgate.net This suggests that similar catalytic systems could be applicable to this compound.

| Reactant | Reagent | Solvent | Expected Product |

|---|---|---|---|

| This compound | mCPBA | CH₂Cl₂ (Dichloromethane) | 2-((E)-2-Bromo-vinyl)-3-phenyloxirane |

| This compound | H₂O₂ / TS-1 Catalyst | Methanol | 2-((E)-2-Bromo-vinyl)-3-phenyloxirane |

Dihydroxylation

Dihydroxylation is the process of converting a carbon-carbon double bond into a vicinal diol (a glycol), where two hydroxyl groups are attached to adjacent carbons. A premier reagent for this transformation is osmium tetroxide (OsO₄). masterorganicchemistry.com This reaction proceeds through a concerted, syn-addition mechanism, where both oxygen atoms are delivered to the same face of the alkene, forming a cyclic osmate ester intermediate. libretexts.orgedurev.in Subsequent hydrolysis or reduction of this intermediate yields the syn-diol. libretexts.org

Due to the high cost and toxicity of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a process known as the Upjohn dihydroxylation. organic-chemistry.org This method allows for the regeneration of the active Os(VIII) species from the Os(VI) state formed after the initial reaction. organic-chemistry.org The reaction of this compound with catalytic OsO₄ and NMO is expected to produce the corresponding syn-1,2-diol with retention of the stereochemistry at the newly formed stereocenters.

| Reactant | Reagents | Solvent | Expected Product |

|---|---|---|---|

| This compound | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Acetone/Water | (1R,2R)-1-((E)-2-Bromovinyl)-2-phenylethane-1,2-diol (and its enantiomer) |

Metal-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety in this compound is an excellent electrophilic partner for a wide array of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.gov The reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. nih.gov Vinyl bromides are effective substrates for this coupling. Research has demonstrated the successful Suzuki-Miyaura coupling of various aryl and vinyl bromides with a wide range of arylboronic acids. researchgate.netrsc.org A study on methyl (E)-4-bromobut-2-enoate, a structurally related compound, showed it couples efficiently with arylboronic acids using a ligand-free palladium nanoparticle catalyst. researchgate.net This indicates that this compound would readily participate in Suzuki-Miyaura couplings, providing access to a variety of substituted stilbene (B7821643) analogues.

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | (E)-But-1-en-1,4-diyl-dibenzene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | (E)-1-(4-Methoxy-phenyl)-4-phenyl-but-1-ene |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgjk-sci.com Vinyl bromides are known to be reactive partners in this coupling. libretexts.org The reaction provides a direct route to conjugated enynes, which are important structural motifs. The coupling of this compound with various terminal alkynes is expected to proceed under standard Sonogashira conditions, yielding substituted 1,3-enynes while preserving the (E)-geometry of the double bond.

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF | (E)-Hex-3-en-1,5-diynyl-dibenzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | ((E)-6-Phenyl-hex-4-en-2-ynyl)-trimethyl-silane |

The Stille reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium(0). wikipedia.org It is a highly versatile method for C-C bond formation, as a vast number of organostannanes are available or can be readily prepared. organic-chemistry.org Vinyl bromides are common substrates, and the reaction generally proceeds with retention of configuration of the double bond. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org this compound is expected to couple efficiently with various vinyl-, aryl-, or alkynylstannanes under Stille conditions.

| Coupling Partner | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | (3E)-1-Phenyl-hexa-1,5-diene |

| Tributyl(phenyl)stannane | Pd(OAc)₂ / PPh₃ | DMF | (E)-But-1-en-1,4-diyl-dibenzene |

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp carbon centers. wikipedia.orgyoutube.com Vinyl halides are excellent substrates for Negishi coupling. wikipedia.org The organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagents by transmetalation with a zinc halide like ZnBr₂. youtube.com The reaction of this compound with an organozinc reagent would provide a reliable method for C-C bond formation, often under mild, room-temperature conditions. nih.govnih.gov

| Coupling Partner | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | (E)-But-1-en-1,4-diyl-dibenzene |

| Allylzinc bromide | Pd₂(dba)₃ / SPhos | THF/NMP | (6E)-1-Phenyl-hepta-1,6-diene |

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, creating a C-C bond between an organic halide and a Grignard reagent (organomagnesium halide). organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org A key feature of the Kumada coupling involving vinyl halides is that it proceeds with retention of the double bond's geometric configuration. wikipedia.orgrsc.org This is particularly relevant for this compound, as its (E)-stereochemistry would be preserved in the product. While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are intolerant of many functional groups (e.g., esters, ketones, acidic protons). wikipedia.org

| Coupling Partner | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Phenylmagnesium bromide | Ni(dppp)Cl₂ | Diethyl ether | (E)-But-1-en-1,4-diyl-dibenzene |

| Methylmagnesium iodide | Pd(PPh₃)₄ | THF | (E)-Pent-3-enyl-benzene |

Regioselectivity and Stereoselectivity in Cross-Coupling Transformations

The presence of a vinyl bromide in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. The key considerations in these transformations are regioselectivity (which site reacts) and stereoselectivity (the geometry of the resulting double bond).

Regioselectivity: In molecules with multiple halide-substituted positions, the relative reactivity is often determined by the electronic character of the carbon-halogen bonds. For instance, in dihalo-substituted heterocycles, palladium-catalyzed cross-coupling often occurs preferentially at the more electrophilic C–Br bond. researchgate.net In the case of this compound, the primary reactive site for cross-coupling is the vinyl bromide. If the phenyl ring were also substituted with a bromide, a selective reaction would be possible, typically coupling at the more reactive aryl bromide position first under specific catalytic conditions. researchgate.netnih.gov For example, studies on 2-bromo-4-chlorophenyl-2-bromobutanoate showed selective Suzuki coupling at the aryl bromide position. mdpi.com

Stereoselectivity: A crucial aspect of cross-coupling reactions with vinyl bromides is the retention of the double bond stereochemistry. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are well-known for proceeding with retention of the (E) or (Z) configuration of the starting vinyl halide. semanticscholar.org This is attributed to the mechanism involving oxidative addition, transmetalation, and reductive elimination, which typically preserves the geometry of the vinyl-palladium intermediate. nih.gov Therefore, cross-coupling reactions of this compound are expected to yield products where the (E) configuration of the butenyl double bond is maintained, a critical factor in the synthesis of stereochemically defined molecules like the anticancer drug Tamoxifen. semanticscholar.org

| Table 1: Expected Outcomes in Cross-Coupling Reactions | |

| Reaction Type | Expected Outcome for this compound |

| Suzuki-Miyaura Coupling | Reaction with an arylboronic acid would replace the bromine atom with the aryl group, with high retention of the (E) stereochemistry. semanticscholar.orgnih.gov |

| Heck Coupling | Reaction with an alkene (e.g., styrene) would form a new C-C bond, extending the conjugated system, likely preserving the original double bond geometry. researchgate.net |

| Stille Coupling | Coupling with an organostannane reagent would also result in substitution of the bromine atom with retention of stereochemistry. |

Cyclization Reactions and Annulation Strategies

The structure of this compound is amenable to various cyclization strategies to form carbocyclic and heterocyclic ring systems.

Intramolecular Cyclization Pathways (e.g., Radical Cyclizations, Heck Cyclizations)

Radical Cyclizations: The generation of a radical species from this compound could initiate intramolecular cyclization. For example, reduction with a radical initiator like tributyltin hydride (Bu₃SnH) could generate an aryl radical (if the bromo group were on the benzene ring) or a vinyl radical. A more relevant pathway involves generating a radical on the benzylic position, which could then attack the vinyl bromide. However, a more direct pathway is atom-transfer radical cyclization (ATRC), where a catalyst (often copper-based) facilitates the formation of a radical that cyclizes onto the double bond. nih.gov For a related substrate, 1-bromo-2-(2-phenyl-3-butenyl)benzene, Bu₃SnH reduction leads to a 1,5-cyclization product, demonstrating the feasibility of radical pathways. researchgate.net

Heck Cyclizations: Intramolecular Heck reactions are powerful methods for ring formation. In a hypothetical derivative of this compound where the phenyl ring is ortho-iodinated, an intramolecular Heck cyclization would be highly likely. The reaction would proceed via oxidative addition of palladium to the aryl-iodide bond, followed by intramolecular insertion of the butenyl double bond, leading to the formation of a new ring system. nih.gov

Formation of Carbocycles and Heterocycles via Ring Closure

The dual functionality of this compound allows for its use in constructing various ring structures.

Carbocycle Formation: As seen with the analogous compound 1-bromo-2-(2-phenyl-3-butenyl)benzene, radical conditions can favor a 5-exo-trig cyclization to form a five-membered carbocycle. researchgate.net This pathway involves the formation of a radical which then attacks the double bond.

Rearrangement Reactions Involving the Allylic System

The allylic nature of the butenyl chain in this compound makes it susceptible to various rearrangement reactions.

Allylic Rearrangements (e.g., Sₙ2' type)

Allylic bromides can undergo rearrangement, especially under conditions that favor the formation of a resonance-stabilized allylic carbocation or radical. masterorganicchemistry.com In an Sₙ2' reaction, a nucleophile attacks the gamma-carbon of the allylic system, leading to a shift of the double bond. While the bromine in this compound is vinylic and not allylic, a related allylic bromide isomer, (4-bromo-but-2-enyl)-benzene, would be highly prone to such rearrangements.

Studies on the bromination of non-symmetrical alkenes like 2-hexene (B8810679) with N-bromosuccinimide (NBS) show the formation of both the direct allylic bromination product and a rearranged product, confirming that allylic rearrangement is a common competing pathway. winona.edu In anionic conditions, such as treatment with t-BuLi, the related substrate 1-bromo-2-(2-phenyl-3-butenyl)benzene undergoes rearrangement to form (E)-1,2-diphenyl-2-butene, highlighting how carbanion formation can trigger double bond isomerization. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the concerted reorganization of σ and π bonds. The nih.govnih.gov-sigmatropic rearrangement is a well-known example. While the parent compound this compound is not primed for a classic sigmatropic rearrangement, derivatives of it could be. For example, if the phenyl group were a phenol, O-allylation followed by heating would induce a Claisen rearrangement.

Radical Reactions of this compound

This compound is a homoallylic bromide, a class of compounds known to readily participate in radical reactions. The presence of the carbon-bromine bond, which is weaker than carbon-hydrogen or carbon-carbon bonds, allows for selective homolytic cleavage to initiate radical processes. The subsequent reactivity of the generated radical is influenced by the presence of the adjacent phenyl group and the double bond, which can participate in various intramolecular and intermolecular transformations.

The initiation of radical reactions involving this compound typically requires a radical initiator to generate a small number of radicals, which then propagate a chain reaction. rsc.orgmarmacs.org A common method involves the use of a chemical initiator, such as azobisisobutyronitrile (AIBN), which upon heating or photolysis decomposes to form nitrogen gas and two cyanoisopropyl radicals. nih.gov These initiator radicals, or more commonly a mediator radical generated from them, then abstract the bromine atom from this compound to form the key (E)-4-phenylbut-1-en-4-yl radical.

Initiation Steps:

Decomposition of the initiator (e.g., AIBN) to form initiator radicals.

Reaction of the initiator radical with a radical mediator, such as tributyltin hydride (Bu₃SnH), to generate the chain-propagating tributyltin radical (Bu₃Sn•). nih.gov

Abstraction of the bromine atom from this compound by the tributyltin radical to form the (E)-4-phenylbut-1-en-4-yl radical and tributyltin bromide. nih.govyoutube.com

Once the (E)-4-phenylbut-1-en-4-yl radical is formed, it can undergo a variety of propagation steps, which are the productive steps of the chain reaction. These steps regenerate a radical species that can continue the chain. The specific propagation pathway depends on the reaction conditions and the presence of other reagents.

Propagation Steps:

Intramolecular Cyclization: The radical can attack the internal double bond, leading to the formation of a cyclic product. This is often a favored pathway for radicals of this type. youtube.com

Intermolecular Addition: The radical can add to an external π-system, such as an alkene or alkyne, to form a new carbon-carbon bond.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule, such as Bu₃SnH, to yield 4-phenylbut-1-ene and regenerate the Bu₃Sn• radical. nih.gov

Modern approaches have also focused on "tin-free" methods to avoid the toxicity of organotin compounds. These methods often employ visible light photoredox catalysis, where a photocatalyst, upon excitation with light, can directly reduce the carbon-bromine bond to generate the desired radical intermediate. rsc.orgresearchgate.net

The (E)-4-phenylbut-1-en-4-yl radical is a versatile intermediate for the construction of new chemical bonds. Its reactivity can be harnessed to form both carbon-carbon and carbon-heteroatom linkages, making this compound a valuable building block in organic synthesis.

Formation of Carbon-Carbon Bonds:

Intramolecular radical cyclization is a powerful method for constructing cyclic systems. libretexts.org The (E)-4-phenylbut-1-en-4-yl radical can undergo cyclization to form either a five-membered or a six-membered ring. According to Baldwin's rules for radical cyclizations, the 5-exo-trig pathway is generally kinetically favored over the 6-endo-trig pathway. youtube.com In this case, the 5-exo-trig cyclization would lead to the formation of a (phenylmethyl)cyclopentyl radical, which can then be trapped to give the final product.

Intermolecularly, the (E)-4-phenylbut-1-en-4-yl radical can add to a variety of unsaturated compounds. This process, known as a Giese reaction, is a valuable tool for forming carbon-carbon bonds. nih.gov The radical adds to an electron-deficient alkene, for example, to generate a new radical species which then propagates the chain.

| Reaction Type | Reactant(s) | Potential Product(s) |

| Intramolecular Cyclization | This compound, Initiator, H-donor | 1-benzyl-cyclopentane, 2-phenyl-tetralin |

| Intermolecular Addition (Giese Reaction) | This compound, Acrylonitrile, Initiator, H-donor | 3-(4-phenylbut-1-en-1-yl)propanenitrile |

Formation of Carbon-Heteroatom Bonds:

The formation of carbon-heteroatom bonds via radical intermediates is a well-established synthetic strategy. nih.govnih.gov The (E)-4-phenylbut-1-en-4-yl radical can be trapped by various heteroatom-donating reagents to introduce functionalities such as hydroxyl, amino, or sulfanyl (B85325) groups. For example, in the presence of a thiol (R-SH), the radical can abstract a hydrogen atom to form a new carbon-sulfur bond in a process that is mechanistically similar to hydrogen atom abstraction from Bu₃SnH.

Another approach involves the addition of the radical to molecules containing heteroatoms within a π-system or the trapping of the radical by species that can deliver a heteroatom.

| Heteroatom Donor | Resulting Functional Group | Potential Product |

| Thiophenol (PhSH) | Sulfanyl | (4-phenylbut-1-en-1-yl)(phenyl)sulfane |

| N-Bromosuccinimide (NBS) | Bromo | 1,4-dibromo-1-phenylbut-1-ene |

| TEMPO | Aminooxy | 1-((4-phenylbut-1-en-1-yl)oxy)-2,2,6,6-tetramethylpiperidine |

The synthetic utility of this compound in radical reactions is evident from the diverse range of potential products. The interplay between intramolecular and intermolecular pathways, as well as the possibility of trapping the radical intermediates with various reagents, provides a versatile platform for the synthesis of complex organic molecules. Further research into the specific reaction conditions can allow for the selective formation of desired products, highlighting the importance of mechanistic understanding in harnessing the full potential of radical chemistry.

Applications of E 4 Bromo but 3 Enyl Benzene As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Biologically Active Molecules

The presence of both an electrophilic carbon at the bromine-bearing vinyl position and a nucleophilic aromatic ring, along with the potential for transformations at the double bond, suggests that ((E)-4-Bromo-but-3-enyl)-benzene could serve as a starting material for molecules with biological relevance.

Construction of Complex Natural Products

While specific examples of the utilization of this compound in the total synthesis of complex natural products are not readily found in published literature, its structural motifs are present in various natural compounds. The vinyl bromide moiety is a key feature in a number of marine natural products, often participating in cross-coupling reactions to form new carbon-carbon bonds. For instance, related bromo-vinyl compounds are employed in the synthesis of complex macrocycles and polyether ladders. The phenyl group also offers a scaffold that can be further functionalized. Theoretically, this compound could be used in synthetic strategies that require the introduction of a phenylethyl-substituted vinyl bromide unit.

Preparation of Pharmaceutical Intermediates

The synthesis of pharmaceutical drugs often involves the use of versatile intermediates that can be elaborated into a variety of final products. Although there is a lack of specific documented use of this compound as a direct precursor to a known pharmaceutical agent, its structure contains pharmacophoric elements. The phenyl and vinyl bromide groups can be modified through a wide array of reactions, such as Suzuki, Heck, or Stille coupling, to build more complex molecular architectures. This potential for diverse functionalization makes it a plausible, albeit currently underexplored, candidate for the synthesis of novel pharmaceutical intermediates. For example, the synthesis of intermediates for drugs like Febuxostat has involved related bromo-phenyl structures.

Building Block for Advanced Materials and Polymers

The reactivity of the vinyl bromide and the aromatic nature of the phenyl group suggest that this compound could be a valuable component in the creation of novel materials with tailored properties.

Monomer in Polymerization Reactions

In the field of polymer chemistry, monomers containing vinyl and halide functionalities are of significant interest. The vinyl bromide group in this compound could potentially undergo polymerization through various mechanisms, including radical or transition-metal-catalyzed processes. The resulting polymer would feature a repeating unit with a pendant phenylpropyl group, which could influence the material's thermal and mechanical properties. While specific studies on the polymerization of this particular monomer are not prominent, related bromo-substituted aromatic compounds have been investigated as ligands in polymerization catalysis.

Scaffold for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular building blocks. The phenyl group of this compound is capable of participating in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. Furthermore, the bromine atom can engage in halogen bonding, another important non-covalent interaction. These features suggest that this compound could serve as a scaffold to direct the assembly of complex supramolecular architectures, although specific examples of its use in this context are yet to be reported.

Probing Reaction Mechanisms and Stereochemical Control

Use in Deuterium (B1214612) Labeling Studies

Deuterium labeling, the incorporation of deuterium (a heavy isotope of hydrogen) into organic molecules, is a critical technique in mechanistic studies, metabolic tracing, and for enhancing the pharmacokinetic profiles of drug candidates. The vinyl bromide and allylic C-H bonds in this compound theoretically present sites for the introduction of deuterium.

However, a thorough search of scientific databases and chemical literature did not yield any specific studies where this compound has been utilized as a precursor or intermediate for deuterium labeling. There are no documented methods or research findings detailing the selective deuteration of this particular compound for use in such studies. Therefore, no data on its application in this context can be presented.

Spectroscopic and Structural Characterization Methodologies Research Oriented

Advanced NMR Spectroscopic Techniques for Elucidating Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a compound like ((E)-4-Bromo-but-3-enyl)-benzene, with its distinct aliphatic and aromatic regions, as well as stereochemical considerations around the double bond, a suite of advanced NMR experiments is employed.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the connectivity and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for tracing the proton-proton correlations within the butenyl chain and within the phenyl ring. Cross-peaks would be expected between the vinylic protons and the adjacent methylene (B1212753) protons, as well as between the two methylene groups. It also helps in assigning the ortho, meta, and para protons of the phenyl ring based on their coupling patterns.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. libretexts.org This is essential for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. For instance, the signals for the phenyl carbons would show correlations to their respective aromatic protons, and the methylene carbons would correlate with their corresponding methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. chemicalbook.com Key HMBC correlations for this compound would include correlations from the benzylic protons to the quaternary and ortho carbons of the phenyl ring, and from the vinylic protons to the carbons across the double bond and the adjacent methylene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is pivotal for determining the stereochemistry, in this case, the E-configuration of the double bond. This experiment shows correlations between protons that are close in space, irrespective of their bonding. For the (E)-isomer, a significant NOE would be observed between the vinylic proton on C3 and the protons of the methylene group at C2, while the NOE between the vinylic protons on C3 and C4 would be weaker or absent.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (δ ppm, Multiplicity) | COSY Correlations (Proton) | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbon) | Key NOESY Correlations (Proton) |

| Aromatic-H | Aromatic-H | Aromatic-C | Quaternary Phenyl-C, other Aromatic-C | Other Aromatic-H, Benzylic-H |

| Vinylic-H (C3) | Vinylic-H (C4), Methylene-H (C2) | Vinylic-C (C3) | Phenyl-C, Vinylic-C (C4) | Methylene-H (C2) |

| Vinylic-H (C4) | Vinylic-H (C3) | Vinylic-C (C4) | Vinylic-C (C3), Methylene-C (C2) | Methylene-H (C2) |

| Methylene-H (C2) | Vinylic-H (C3), Methylene-H (C1) | Methylene-C (C2) | Phenyl-C, Vinylic-C (C3), Vinylic-C (C4) | Vinylic-H (C3), Vinylic-H (C4), Methylene-H (C1) |

| Methylene-H (C1) | Methylene-H (C2) | Methylene-C (C1) | Quaternary Phenyl-C, Ortho Phenyl-C | Aromatic-H, Methylene-H (C2) |

While less common for routine characterization, relaxation studies and DOSY can provide deeper insights into the molecule's dynamic and solution-state behavior.

Relaxation Studies (T₁ and T₂): Measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can give information about molecular motion. For this compound, differences in T₁ values between the more rigid phenyl group and the more flexible butenyl chain could be observed.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for analyzing mixtures and confirming the presence of a single species in solution. It separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. For a purified sample of this compound, all proton signals should align at the same diffusion coefficient, confirming that they all belong to the same molecule. This is particularly useful for verifying the purity of a sample and ensuring the absence of starting materials or byproducts.

Mass Spectrometry for High-Resolution Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and formula of a compound, and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. Given the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a pair of signals of nearly equal intensity, separated by two mass units. HRMS can provide the molecular formula (C₁₀H₁₁Br) with high accuracy, confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Loss of a bromine radical (M-Br)⁺, leading to a stable benzylic/allylic carbocation.

Benzylic cleavage to lose a C₃H₄Br radical, resulting in a tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl (B1604629) group.

Loss of a phenyl group (M-C₆H₅)⁺.

Rearrangement reactions followed by fragmentation.

A table of expected major fragments is provided below:

| m/z | Ion Formula | Identity/Origin |

| 210/212 | [C₁₀H₁₁Br]⁺ | Molecular Ion |

| 131 | [C₁₀H₁₁]⁺ | Loss of Br• |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules, including derivatives of this compound that may be formed in subsequent reactions. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This allows for the detailed characterization of specific parts of a molecule. For example, if the bromo-substituent is replaced in a reaction, MS/MS analysis of the product could confirm the modification by selecting the new molecular ion and observing a fragmentation pattern that lacks the characteristic bromine isotope pattern and shows fragments corresponding to the new functional group.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. clinicsearchonline.org It is an invaluable tool for assessing the purity of this compound. A pure sample will show a single peak in the gas chromatogram, and the mass spectrum of this peak will correspond to the target compound. The presence of other peaks would indicate impurities, which can be identified by their mass spectra.

GC-MS is also widely used for reaction monitoring. By taking small aliquots from a reaction mixture over time, the consumption of starting materials and the formation of this compound and any byproducts can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis in Reaction Contexts

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different parts of the molecule. Key expected absorptions include C-H stretching from the aromatic ring and the alkene, C=C stretching from both the aromatic ring and the butenyl chain, and the C-Br stretching vibration. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene (B151609) ring. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the butenyl chain and the symmetric breathing mode of the phenyl ring are expected to give strong Raman signals. The C-Br stretch should also be observable. The complementarity of IR and Raman is beneficial; for instance, if a particular vibration is weak in the IR spectrum, it may be strong in the Raman spectrum, and vice-versa. spectroscopyonline.com

In a reaction context, these techniques can be used to monitor the progress of a reaction. For example, in a synthesis of this compound, the disappearance of the vibrational bands of the starting materials and the appearance of the characteristic bands of the product would indicate the reaction's progress.

A table of expected vibrational frequencies is presented below:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Technique |

| 3100-3000 | C-H Stretch | Aromatic/Alkene | IR, Raman |

| 2950-2850 | C-H Stretch | Alkane (CH₂) | IR, Raman |

| 1650-1630 | C=C Stretch | Alkene | IR, Raman |

| 1600, 1475 | C=C Stretch | Aromatic Ring | IR, Raman |

| 970-960 | C-H Bend (out-of-plane) | trans-Alkene | IR |

| 770-730 & 710-690 | C-H Bend (out-of-plane) | Monosubstituted Benzene | IR |

| 600-500 | C-Br Stretch | Bromoalkane | IR, Raman |

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Information

The process of co-crystallization involves combining the target molecule with a selected co-former to generate a new crystalline solid with a unique structure. This technique is often employed when the parent compound does not readily form single crystals of sufficient quality for diffraction studies. The analysis of such co-crystals, or of crystalline derivatives of this compound, can reveal critical structural information.

Research Findings from a Related Derivative:

Although a direct crystallographic study of a co-crystal of this compound is not available, a closely related derivative, (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline , has been synthesized and its molecular structure characterized by X-ray diffraction. researchgate.net This compound, while more complex, contains a bromo-substituted butyl-like chain, offering analogous structural insights.

Crystallographic Data for a Structurally Related Compound:

Further context for the solid-state behavior of bromo-phenyl containing butenyl systems can be drawn from the crystallographic analysis of 1-(4-bromophenyl)but-3-yn-1-one . This compound, featuring a phenyl ring attached to a four-carbon chain with a terminal triple bond, shares some structural motifs with this compound.

The crystallographic data for 1-(4-bromophenyl)but-3-yn-1-one is presented in the interactive table below:

| Parameter | Value |

| Chemical Formula | C₁₀H₇BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9629 (4) |

| b (Å) | 10.4218 (5) |

| c (Å) | 11.2343 (5) |

| α (°) | 90 |

| β (°) | 104.288 (2) |

| γ (°) | 90 |

| Volume (ų) | 903.96 (8) |

| Z | 4 |

This detailed structural information allows for a precise understanding of the molecular packing and intermolecular forces at play, which include C-H···O hydrogen bonds and short C=O···C≡C contacts that consolidate the crystal structure.

The study of these and other related derivatives through X-ray crystallography provides a robust framework for predicting the solid-state behavior of this compound and for designing novel materials with tailored structural properties.

Computational and Theoretical Studies on E 4 Bromo but 3 Enyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of other properties, offering a balance between computational cost and accuracy. For substituted benzene (B151609) derivatives, DFT calculations have been shown to provide excellent agreement with experimental data, particularly when appropriate basis sets and functionals are employed. globalresearchonline.net

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. chalcogen.roresearchgate.net

For ((E)-4-Bromo-but-3-enyl)-benzene, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the butenyl double bond, which are the most electron-rich regions. The LUMO, conversely, would likely be distributed over the antibonding orbitals, with significant contributions from the carbon-bromine (C-Br) bond, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Electron-donating capability, localized on the phenyl and vinyl groups. |

| LUMO | -0.75 | Electron-accepting capability, associated with the C-Br antibonding orbital. |

| HOMO-LUMO Gap (ΔE) | 7.75 | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Transition State Characterization for Reaction Pathways

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict the feasibility and kinetics of a chemical reaction.

For this compound, a key reaction would be its participation in cross-coupling reactions, such as the Suzuki or Heck reaction, where the C-Br bond is activated. Computational studies can model the oxidative addition of the C-Br bond to a palladium(0) catalyst, a critical step in these processes. The calculated transition state geometry would reveal the bond-breaking and bond-forming events, and the associated energy barrier would provide a quantitative measure of the reaction rate. Similar computational studies on related bromo-substituted compounds have successfully elucidated the mechanisms of such catalytic cycles. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment. For flexible molecules like this compound, which possesses rotational freedom around its single bonds, MD simulations are essential for understanding its preferred shapes and how it interacts with other molecules. psu.edukoreascience.kr

Simulations of similar aromatic compounds in the liquid phase have shown that intermolecular interactions, such as π-π stacking and van der Waals forces, play a significant role in determining the bulk properties of the material. researchgate.net For this compound, MD simulations could be used to study its aggregation behavior, its solvation in different solvents, and its potential to interact with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (if applicable to synthetic utility)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict the synthetic utility of a class of compounds. nih.gov

For derivatives of this compound, where the phenyl ring or the butenyl chain is further substituted, QSAR models could be developed to predict their reactivity in specific reactions. For instance, a QSAR model could correlate electronic descriptors (such as Hammett parameters derived from DFT calculations) and steric descriptors of various substituents with the observed reaction yields or rates in a Suzuki coupling reaction. This would allow for the rational design of new derivatives with optimized reactivity for specific synthetic purposes.

Reaction Mechanism Elucidation through Computational Tools

The synergy of various computational tools allows for a comprehensive elucidation of reaction mechanisms. For this compound, a combination of DFT and MD can provide a detailed picture of its chemical transformations.